Boc-Asp(OAll)-OH
Description
Properties
Molecular Weight |
273.2 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for Boc Asp Oall Oh and Analogues
Established Synthetic Routes for Boc-Asp(OAll)-OH
The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry to achieve the desired product with high purity.
Protection of the Alpha-Amino Group with tert-Butyloxycarbonyl (Boc)
The initial step in the synthesis involves the protection of the alpha-amino group of aspartic acid. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide chemistry due to its stability under various reaction conditions and its facile removal under moderately acidic conditions. biosynth.comnih.gov
The standard procedure for introducing the Boc group involves the reaction of aspartic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. nih.gov Alternatively, other reagents like Boc-azide (Boc-N₃) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) can be employed. thieme-connect.de The reaction is typically carried out in a mixed solvent system, such as dioxane/water or acetone/water, with a base like sodium bicarbonate or triethylamine (B128534) (TEA) to facilitate the reaction. smolecule.comthieme-connect.de
A common protocol involves dissolving L-aspartic acid in a mixture of an organic solvent and water, followed by the addition of a base and then the Boc-protection reagent. For instance, L-aspartic acid can be treated with di-tert-butyl dicarbonate in a mixture of dioxane and water with triethylamine as the base. The reaction mixture is stirred for several hours to ensure complete protection of the amino group.
| Reagent | Base | Solvent System | Typical Conditions |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dioxane/Water | Room temperature, several hours |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate | Acetone/Water | Room temperature, several hours |
| Boc-azide (Boc-N₃) | N,N,N,N-tetramethylguanidine | DMF | 36 hours with portion-wise addition of TEA thieme-connect.de |
Formation of the Beta-Allyl Ester
Following the protection of the alpha-amino group, the next crucial step is the selective esterification of the beta-carboxyl group with an allyl group. The allyl ester is advantageous as it is stable to the acidic conditions used for Boc deprotection and can be selectively removed under mild conditions using a palladium catalyst, providing an orthogonal protection strategy. bzchemicals.com
The formation of the beta-allyl ester is typically achieved by reacting Boc-aspartic acid with allyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). Another approach involves the reaction with allyl bromide. frontiersin.org It is important to control the reaction conditions to favor the formation of the β-ester over the α-ester. This selectivity is often achieved by forming an anhydride (B1165640) intermediate which is then regioselectively opened by allyl alcohol.
For example, a procedure might involve the reaction of Boc-L-aspartic acid with allyl alcohol and a coupling agent like DCC in an appropriate solvent. The reaction progress is monitored until completion, after which the dicyclohexylurea byproduct is filtered off, and the desired this compound is isolated and purified.
Stereochemical Control in Synthesis of this compound
Maintaining the stereochemical integrity of the chiral center in aspartic acid is paramount during the synthesis of this compound and its subsequent use in constructing larger molecules.
Enantioselective Synthesis Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. In the context of this compound, this typically starts with an enantiomerically pure starting material, such as L-aspartic acid or D-aspartic acid. ntnu.no The synthetic steps, including Boc protection and esterification, are designed to proceed without racemization of the α-carbon.
Methods to ensure enantioselectivity include:
Starting from Chiral Pool: The most straightforward approach is to use commercially available, enantiomerically pure L-aspartic acid. ntnu.no
Enzymatic Resolutions: Enzymatic methods can be employed to resolve racemic mixtures of aspartic acid derivatives, providing access to either enantiomer with high optical purity.
Asymmetric Synthesis: More complex routes can build the amino acid skeleton from achiral precursors using chiral catalysts or auxiliaries to induce the desired stereochemistry. ntnu.nomdpi.com For instance, asymmetric hydrogenation or amination reactions can be employed to set the stereocenter.
Diastereoselective Control in Derivatization
Once this compound is synthesized, its existing stereocenter can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective control. This is particularly relevant when modifying the carbon backbone or other functional groups.
An example of diastereoselective derivatization is the sulfenylation of this compound. frontiersin.org In a study by Payne and coworkers, the side-chain carboxylate of a protected this compound was enolized using a strong base like lithium hexamethyldisilazide (LiHMDS). The resulting enolate then reacted with an electrophilic sulfenylating reagent. frontiersin.org This reaction yielded a thiolated derivative as a mixture of two diastereomers, with one diastereomer being favored over the other (a syn:anti ratio of 9:2 was reported). frontiersin.org This demonstrates how the inherent chirality of the starting material directs the formation of a new stereocenter.
Process Optimization and Scalability Considerations
For this compound to be a viable building block for industrial applications, such as the large-scale synthesis of peptide-based drugs, its production process must be optimized for efficiency, cost-effectiveness, and scalability. researchgate.netacs.org
Key areas of focus for process optimization include:
Reagent Selection: Choosing cost-effective and readily available starting materials and reagents is crucial.
Reaction Conditions: Optimizing parameters such as temperature, reaction time, and concentration can significantly improve yield and purity while minimizing side reactions. For instance, microwave-assisted synthesis has been explored to accelerate reaction times in solid-phase peptide synthesis (SPPS). researchgate.netacs.org
Purification Methods: Developing efficient purification protocols, such as crystallization or chromatography, is essential to obtain the final product with the required purity for pharmaceutical applications.
Automation: For large-scale production, automating the synthesis process using peptide synthesizers can ensure high throughput, consistency, and reduced labor costs. smolecule.comresearchgate.netacs.org
Waste Reduction: Implementing greener chemistry principles to minimize waste and use less hazardous solvents is an increasingly important consideration.
Research into scalable syntheses often involves exploring alternative synthetic routes or modifying existing ones to be more amenable to large-scale production environments. This includes investigating different protecting group strategies and optimizing the cleavage and deprotection steps to ensure the integrity of the final peptide product. bzchemicals.comresearchgate.netacs.org
Orthogonal Protecting Group Chemistry
Characteristics and Lability of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines. wikipedia.orgtotal-synthesis.com Its steric bulk and electronic properties render it stable to a variety of reaction conditions, including basic hydrolysis and many nucleophiles, making it an ideal choice for orthogonal protection schemes. total-synthesis.com
Acid-Labile Deprotection Mechanisms
The removal of the Boc group is typically accomplished under acidic conditions. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758), or hydrochloric acid (HCl) in methanol (B129727) are commonly used. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which initiates the fragmentation of the protecting group. total-synthesis.com This fragmentation results in the formation of a stable tertiary carbocation (the tert-butyl cation), isobutene, and carbon dioxide, ultimately liberating the free amine. total-synthesis.com
Generation and Scavenging of tert-Butyl Cations
A potential complication during the acid-mediated deprotection of the Boc group is the generation of the highly reactive tert-butyl cation. wikipedia.orgtotal-synthesis.com This electrophilic species can lead to unwanted side reactions by alkylating nucleophilic residues within a peptide chain, such as tryptophan or methionine. acs.org To mitigate these side reactions, "scavengers" are added to the deprotection cocktail. acs.org These scavenger molecules are nucleophiles that are more reactive towards the tert-butyl cation than the amino acid side chains. researchgate.net Common scavengers include anisole, thioanisole (B89551), and water. wikipedia.orgresearchgate.net Anisole and thioanisole act as π-nucleophiles that can effectively trap the tert-butyl cation. researchgate.net
Characteristics and Lability of the O-Allyl Ester Group
The O-allyl ester is a valuable protecting group for carboxylic acids, prized for its stability under both acidic and basic conditions, which allows for its use in orthogonal protection strategies. organic-chemistry.org Its removal is typically achieved under very mild and specific conditions, preserving other sensitive functionalities within the molecule. acsgcipr.org
Palladium(0)-Catalyzed Deprotection Mechanisms
The deprotection of allyl esters is most commonly achieved through a palladium(0)-catalyzed reaction. acsgcipr.orggoogle.com The mechanism, often referred to as the Tsuji-Trost reaction, involves the coordination of the palladium(0) catalyst to the double bond of the allyl group, forming a η2 π-allyl-Pd(0) complex. wikipedia.org This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond, leading to the formation of a η3 π-allyl-Pd(II) complex and the carboxylate anion. acsgcipr.orgwikipedia.org An allyl acceptor, or scavenger, is then required to react with the π-allyl palladium complex, regenerating the palladium(0) catalyst and yielding the deprotected carboxylic acid. acsgcipr.org A variety of nucleophiles can serve as allyl acceptors, including morpholine, pyrrolidine, and tributyltin hydride. google.comuva.nl
Specificity and Mildness of Allyl Transfer Reactions
The palladium(0)-catalyzed deprotection of allyl esters is highly specific and proceeds under exceptionally mild conditions, often at room temperature. organic-chemistry.orgacsgcipr.org This mildness is a significant advantage, as it allows for the selective removal of the allyl group in the presence of other protecting groups that are sensitive to harsher conditions, such as acid or base. organic-chemistry.org The reaction is generally efficient, with high yields and minimal side reactions when appropriate scavengers are used. acsgcipr.org
Orthogonality with Other Protecting Group Strategies
The concept of "orthogonality" in protecting group chemistry refers to the ability to selectively remove one protecting group in the presence of others by using different, non-interfering reaction conditions. fiveable.mersc.org The Boc/O-allyl protection scheme in Boc-Asp(OAll)-OH is a prime example of this principle.
The Boc group is acid-labile, while the O-allyl group is removed by palladium(0) catalysis. wikipedia.orgiris-biotech.de This allows for the selective deprotection of either the N-terminus (by acid treatment) or the side-chain carboxyl group (by palladium catalysis) without affecting the other. This orthogonality is particularly valuable in solid-phase peptide synthesis (SPPS) and for the on-resin modification of peptides, such as cyclization or the attachment of labels. peptide.comiris-biotech.de
Furthermore, the Boc/O-allyl strategy is orthogonal to the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. iris-biotech.deiris-biotech.deresearchgate.net The Fmoc group is base-labile, the t-butyl group is acid-labile, and the allyl group is removed under palladium catalysis. This three-dimensional orthogonality provides chemists with a versatile toolkit for the synthesis of highly complex and functionalized peptides. ub.edu
Compatibility with Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
The most prevalent strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach. iris-biotech.denih.gov This method uses the base-labile Fmoc group for temporary protection of the Nα-amino function and acid-labile tert-butyl (tBu) based groups for permanent protection of reactive amino acid side chains. iris-biotech.denih.gov The building block this compound integrates seamlessly into this strategy because its protecting groups are stable under the standard conditions of the Fmoc/tBu cycle. iris-biotech.deiris-biotech.de
The allyl ester of the Asp(OAll) side chain is resistant to the repetitive treatments with piperidine (B6355638) used to remove the Fmoc group during peptide chain elongation. sigmaaldrich.com Similarly, it is stable to the final cleavage cocktail, which typically consists of a strong acid like trifluoroacetic acid (TFA), used to remove tBu-based side-chain protecting groups (such as those on Asp(OtBu), Glu(OtBu), Lys(Boc), and Tyr(tBu)) and cleave the completed peptide from the resin support. sigmaaldrich.comiris-biotech.de
This three-dimensional orthogonality—Fmoc (base-labile), tBu (acid-labile), and Allyl (Pd(0)-labile)—is crucial for synthesizing complex peptides. acs.org Researchers can first assemble a linear peptide sequence on a solid support using the standard Fmoc/tBu strategy. After the full-length peptide is synthesized, the allyl group of an incorporated Asp(OAll) residue can be selectively removed on-resin, leaving the tBu-protected residues and the N-terminal Fmoc or Boc group untouched. rsc.org This newly liberated side-chain carboxylic acid can then be used for further modifications, such as on-resin cyclization, branching, or conjugation to other molecules like lipids or reporter tags. peptide.comrsc.org
Selective Deprotection in Multi-Step Syntheses
The selective removal of the allyl protecting group from the aspartic acid side chain is a key advantage of using this compound. This deprotection is most commonly achieved through palladium(0)-catalyzed allyl transfer. smolecule.comsigmaaldrich.com The reaction is mild and highly specific, ensuring that other protecting groups, such as Boc, Fmoc, and tBu, are not affected. google.comub.edu
The process typically involves treating the peptide-resin with a cocktail containing a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and an allyl cation scavenger. rsc.org The scavenger is necessary to trap the allyl cation that is generated, preventing side reactions like the re-alkylation of nucleophilic residues (e.g., Cys, Met, Trp, Tyr). google.com Various scavengers have been successfully employed, each with specific benefits depending on the reaction conditions.
In one established protocol, a mixture of Pd(PPh₃)₄, chloroform (B151607) (CHCl₃), acetic acid (HOAc), and N-methylmorpholine (NMM) is used for the deprotection. sigmaaldrich.com Another common scavenger is phenylsilane (B129415) (PhSiH₃), which is often used in conjunction with Pd(PPh₃)₄ in a solvent like dichloromethane (DCM). rsc.org The choice of catalyst and scavenger can influence the reaction's efficiency and the purity of the final product. For instance, studies have explored immobilized palladium catalysts to simplify the removal of the catalyst from the reaction mixture post-deprotection. researchgate.net More recently, ruthenium-based catalysts have been shown to be effective for deallylation, demonstrating greater stability towards thiol-containing moieties compared to some palladium complexes. chemrxiv.org
This selective deprotection has been instrumental in the synthesis of various complex peptides. For example, after on-resin deallylation of an Asp(OAll) residue, the free side-chain carboxyl group can be coupled with an amine to form a side-chain amide, a strategy used in the synthesis of PEGylated peptides. rsc.org It is also a foundational technique for creating head-to-tail or side-chain-to-side-chain lactam-bridged (cyclic) peptides, which often exhibit enhanced stability and biological activity. peptide.com
Table of Deprotection Conditions for Allyl Group Removal
| Catalyst | Scavenger | Solvent System | Typical Application | Reference |
| Pd(PPh₃)₄ | N-Methylmorpholine (NMM) / Acetic Acid (HOAc) | Chloroform (CHCl₃) | On-resin deprotection for cyclic peptide synthesis | sigmaaldrich.com |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Dichloromethane (DCM) | On-resin deprotection for peptide functionalization | rsc.org |
| Immobilized Pd(II) Acetate | Dicyclohexylphosphine (DCHT) | Aqueous Conditions | Improved workup and purification | researchgate.net |
| Ru-based complexes | Not specified | Aqueous buffer (NCL conditions) | Deprotection in the presence of thiols | chemrxiv.org |
Applications in Peptide and Complex Molecule Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
In the realm of Solid-Phase Peptide Synthesis (SPPS), Boc-Asp(OAll)-OH is a valuable building block, particularly within the Boc/Bzl protection strategy. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. researchgate.net The success of this method hinges on the use of protecting groups that prevent unwanted side reactions. peptide.com
This compound functions as a protected aspartic acid residue ready for incorporation into a peptide sequence. smolecule.com The tert-butyloxycarbonyl (Boc) group shields the α-amino group, preventing it from forming peptide bonds until it is selectively removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). smolecule.com Concurrently, the allyl (All) ester protects the side-chain carboxyl group of the aspartic acid. smolecule.com
A key advantage of the this compound building block is the orthogonality of its protecting groups. smolecule.com The Boc group can be removed without affecting the allyl ester, and conversely, the allyl ester can be cleaved under specific conditions that leave the Boc group and other acid-labile or base-labile protecting groups intact. This dual protection scheme allows for the controlled assembly of the peptide backbone and enables specific modifications at the aspartate side chain at a desired stage of the synthesis. iris-biotech.de
| Property | Value |
| Chemical Name | N-alpha-t-Butyloxycarbonyl-L-aspartic acid beta-allyl ester |
| Synonyms | Boc-L-Asp(All)-OH, this compound |
| CAS Number | 132286-77-2 |
| Molecular Formula | C₁₂H₁₉NO₆ |
| Molecular Weight | 273.29 g/mol |
| Primary Application | Building block in peptide synthesis |
| Selected properties of this compound. iris-biotech.de |
The incorporation of aspartic acid into a peptide sequence is often complicated by base-catalyzed side reactions, which can compromise the yield and purity of the final product. researchgate.netiris-biotech.de
Aspartimide formation is a significant challenge in peptide synthesis, especially during Fmoc-based SPPS which utilizes basic conditions for deprotection. iris-biotech.deresearchgate.net This intramolecular side reaction involves the nucleophilic attack of the peptide backbone nitrogen on the β-carboxyl group of the aspartate side chain, forming a five-membered succinimide (B58015) ring. iris-biotech.deresearchgate.net This process can lead to the formation of undesired α- and β-peptide isomers. researchgate.netresearchgate.net
While using sterically bulky side-chain protecting groups can physically obstruct this cyclization, the allyl group is less sterically demanding than common groups like tert-butyl (tBu). biotage.comnih.gov Therefore, its role in minimizing aspartimide formation is not based on steric hindrance. Instead, the utility of the allyl group lies in its unique cleavage condition. It is stable to the acidic conditions used to remove Boc groups and the basic conditions for Fmoc removal, but it can be selectively cleaved under very mild, neutral conditions using a palladium(0) catalyst. nih.gov This orthogonal deprotection strategy allows for the removal of the allyl group without exposing the peptide to the harsh acidic or basic environments that typically promote aspartimide formation, thereby circumventing the side reaction.
| Protecting Group | Cleavage Conditions | Stability |
| Boc (α-amine) | Mild acid (e.g., TFA) | Stable to base, hydrogenolysis, Pd(0) |
| Allyl (side-chain) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable to acid (TFA) and base (piperidine) |
| Orthogonal deprotection scheme for this compound. smolecule.com |
A direct consequence of aspartimide formation is the risk of racemization at the α-carbon of the aspartic acid residue. acs.org The planar structure of the aspartimide intermediate facilitates the loss of stereochemical integrity, leading to a mixture of L- and D-isomers in the final peptide. acs.org By employing a synthetic strategy with this compound that avoids the conditions leading to the succinimide ring, the potential for racemization at this position is significantly reduced. acs.org Preserving the chirality of the amino acid residue is paramount for the biological activity and structural integrity of the synthesized peptide.
Minimizing Side Reactions in Aspartate Residues
Prevention of Aspartimide Formation
Applications in Solution-Phase Peptide Synthesis
While extensively used in SPPS, this compound is also a functional building block for solution-phase peptide synthesis. rsc.org In this classical approach, protected amino acids are coupled sequentially in a suitable solvent, with purification of the intermediate peptide after each step. The orthogonal protecting group strategy of this compound provides the same benefits of controlled deprotection and side-chain modification in solution as it does on a solid support. rsc.org For instance, a peptide fragment can be synthesized in solution, followed by the selective deprotection of the allyl group for further modification or cyclization.
Synthesis of Cyclic Peptides
One of the most powerful applications of this compound is in the synthesis of cyclic peptides. nih.govcardiff.ac.uk Cyclic peptides often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts. nih.gov The orthogonal nature of the allyl protecting group is central to this process.
The typical strategy involves:
Assembling the linear peptide on a solid support using SPPS, incorporating this compound at the desired position. nih.gov
Once the linear sequence is complete, the N-terminal protecting group (e.g., Boc) is removed.
The side-chain allyl group of the aspartate residue is then selectively cleaved using a palladium(0) catalyst, exposing a free carboxyl group. nih.gov
An intramolecular amide bond is then formed between the newly exposed side-chain carboxyl group and the free N-terminal amine, resulting in a "head-to-tail" cyclic peptide that remains attached to the resin. nih.gov
This on-resin cyclization method, facilitated by the specific properties of this compound, is highly efficient and minimizes intermolecular side reactions. cardiff.ac.uk Researchers have successfully used building blocks like Fmoc-Asp-O-allyl (a related derivative) to create libraries of cyclic peptide analogues for screening and drug discovery. nih.gov In more advanced methods, this compound can be used for TFA-mediated cyclizations that strategically proceed through a controlled aspartimide intermediate. iris-biotech.de
Side-Chain to Side-Chain Cyclization Strategies
Side-chain to side-chain cyclization is a powerful strategy to impose conformational constraints on peptides, often leading to enhanced biological activity and stability. This compound is frequently employed in these strategies, where the deprotected aspartic acid side chain serves as one of the reactive partners for lactam bridge formation. researchgate.net
A common approach involves pairing this compound with another amino acid carrying a complementary orthogonally protected side chain, such as a lysine (B10760008) residue protected with an allyloxycarbonyl (Alloc) group. researchgate.net Once the linear peptide is assembled on a solid support, both the allyl and Alloc groups can be simultaneously removed using a palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a scavenger such as phenylsilane (B129415) (PhSiH₃). researchgate.netnih.gov The newly exposed carboxyl group of the aspartate and the amino group of the lysine can then be coupled to form a lactam bridge, yielding a side-chain cyclized peptide. researchgate.net This method has been successfully used to prepare libraries of cyclic peptides. researchgate.net
On-Resin Lactamization Techniques
Performing cyclization while the peptide is still attached to the solid support, known as on-resin cyclization, offers several advantages, including the use of excess reagents and simplified purification. This compound is well-suited for on-resin lactamization. nih.gov
After the selective deprotection of the allyl group on the aspartate side chain and a corresponding protected lysine (e.g., Lys(Alloc)), the intramolecular cyclization is typically mediated by standard peptide coupling reagents. nih.gov Following the cyclization, the palladium catalyst is thoroughly removed, often by washing with a solution of sodium diethyldithiocarbamate (B1195824) in DMF. nih.gov This ensures that the catalyst does not interfere with subsequent synthetic steps or the final cleavage of the peptide from the resin.
Tandem In Situ Peptide Cyclization
A novel approach for peptide cyclization involves a tandem reaction where deprotection, cyclization, and cleavage from the resin occur simultaneously. iris-biotech.denih.gov While the primary examples of this technique often involve a succinic acid linker at the N-terminus reacting with a lysine side chain, the underlying principle of using an active intermediate can be conceptually extended. nih.gov this compound can be used in strategies for TFA-mediated in situ cyclization, which takes advantage of the formation of an intermediate aspartimide. iris-biotech.de This method streamlines the synthesis of cyclic peptides by reducing the number of distinct steps. iris-biotech.denih.gov
Preparation of Glycopeptides and Other Conjugates
Glycosylation is a critical post-translational modification that significantly influences protein folding, stability, and function. nih.gov The chemical synthesis of glycopeptides, particularly N-linked glycopeptides where a glycan is attached to an asparagine residue, is a complex endeavor. This compound serves as a valuable precursor in these syntheses. bachem.com
Convergent Synthesis Approaches
Convergent synthesis is a preferred strategy for preparing complex molecules like glycopeptides, as it involves synthesizing the peptide and carbohydrate components separately before their final conjugation. dtic.milnih.gov This approach avoids exposing the often-sensitive oligosaccharide to the harsh conditions of peptide synthesis. dtic.mil
In this context, a peptide containing this compound is synthesized. dtic.mil The allyl group is then selectively removed to reveal the free carboxylic acid side chain. This free acid is then coupled with a glycosylamine (an oligosaccharide with an amine at the anomeric center) to form the desired N-linked glycopeptide. dtic.milnih.gov This method allows for the synthesis of a variety of glycopeptides by coupling different glycosylamines to the same peptide backbone. dtic.mil
| Synthetic Strategy | Description | Key Reagents | Reference(s) |
| Convergent Glycopeptide Synthesis | The peptide and glycan moieties are synthesized separately and then conjugated. | This compound, Glycosylamine, Coupling reagents (e.g., HBTU, HOBt) | dtic.milnih.gov |
Strategies for Asparagine-Linked Glycosylation
The synthesis of N-linked glycopeptides hinges on the formation of an amide bond between the side chain of an asparagine residue and the glycan. nih.gov The convergent approach using this compound is a key strategy to achieve this. dtic.milnih.gov After coupling the glycosylamine to the deprotected aspartic acid side chain, the resulting aspartic acid derivative is effectively converted into a glycosylated asparagine residue within the peptide sequence. This method provides a powerful tool for creating homogeneous glycopeptides for structural and functional studies. bachem.comnih.gov The use of pseudoproline dipeptides before an Asp(OAll) residue has been shown to minimize aspartimide formation, a common side reaction, during the synthesis of N-glycopeptides containing the Asn-Xaa-Ser/Thr sequence. nih.gov
Advanced Strategies for Complex Peptide Architectures
Incorporation into Thiolated Amino Acid Derivatives
A significant application of this compound is as a precursor for the synthesis of β-thiolated aspartic acid derivatives. These modified amino acids are crucial for advanced chemical protein synthesis techniques. frontiersin.orgresearchgate.net The synthesis often involves an electrophilic sulfenylation reaction, which installs a thiol group onto the nucleophilic carbon in the amino acid's side chain. frontiersin.orgresearchgate.net
One reported synthesis begins with the readily available this compound. frontiersin.org The α-carboxylate is first protected, for instance, with a phenylisopropyl group. Subsequently, the side-chain allyl ester is enolized using a strong base like lithium hexamethyldisilazide (LiHMDS) to form a lithium enolate. frontiersin.org This enolate then reacts with an electrophilic sulfenylating agent, such as S-(2,4,6-trimethoxybenzyl) toluenethiosulfonate, to introduce the protected thiol group at the β-position. frontiersin.orggoogle.com This reaction proceeds with diastereoselectivity, influenced by the existing α-chiral center of the aspartic acid backbone. frontiersin.orgnih.gov The resulting thiolated derivative is produced as a mixture of diastereomers. frontiersin.org
Table 1: Key Reagents in the Synthesis of Thiolated Aspartic Acid from this compound
| Reagent/Compound | Role in Synthesis | Reference |
|---|---|---|
| This compound | Starting Material | frontiersin.org |
| Phenylisopropyl trichloroacetimidate | α-carboxylate protecting agent | frontiersin.org |
| Lithium Hexamethyldisilazide (LiHMDS) | Strong base for enolization | frontiersin.orggoogle.com |
Use in Peptide Ligation Methodologies
Peptide ligation methodologies are powerful techniques for assembling large peptides and proteins from smaller, unprotected peptide fragments. researchgate.netnih.gov The use of thiolated amino acids, derived from precursors like this compound, is central to several ligation strategies, including native chemical ligation (NCL) and related methods. researchgate.netgoogle.com
In a typical NCL reaction, a peptide with an N-terminal cysteine residue reacts with another peptide fragment possessing a C-terminal thioester to form a native amide bond at the ligation site. researchgate.netnih.gov By synthesizing β-thiolated aspartic acid building blocks, ligation can be performed at aspartate sites. researchgate.netgoogle.com After ligation, the introduced thiol group can often be removed in a subsequent desulfurization step to yield the native alanine (B10760859) residue, a process known as the ligation-desulfurization strategy. researchgate.net
This compound serves as a key starting material for creating the necessary building blocks for these advanced ligation methods. frontiersin.orgrsc.org For example, a Boc-Asp(STrt)-OTMS building block was synthesized from Boc-Asp-OAll for use in a photochemical intramolecular radical acyl thiol–ene ligation. rsc.orgrsc.org This specific ligation strategy enables the synthesis of macrocyclic thiolactone peptides. rsc.org The Boc protecting group is advantageous in these syntheses, particularly when creating peptide thioesters, as the alternative Fmoc protecting group is not always compatible with the stability of the thioester linkage during standard SPPS. rsc.orgiris-biotech.de The process involves incorporating the specially prepared thiolated aspartate derivative into a peptide sequence, followed by deprotection and ligation with another peptide fragment. google.com
Table 2: Ligation Strategies Involving Aspartic Acid Derivatives
| Ligation Strategy | Role of Thiolated Aspartate | Key Feature | Reference(s) |
|---|---|---|---|
| Native Chemical Ligation (NCL) | Serves as an N-terminal cysteine mimic for ligation at Asp sites. | Ligation followed by desulfurization to yield an Ala residue. | researchgate.netgoogle.com |
Role in Diketopiperazine Synthesis
Diketopiperazines (DKPs) are cyclic dipeptides that represent the simplest form of a cyclized peptide. baranlab.org They can be formed as side products during solid-phase peptide synthesis, particularly during the deprotection of the second amino acid in a growing peptide chain. peptide.com This intramolecular cyclization is especially prevalent when using Boc-based synthesis strategies. peptide.com
While often an undesired side reaction, DKPs can also be synthesized intentionally due to their biological activities. google.comacs.org The synthesis of a DKP generally involves the cyclization of a dipeptide. baranlab.orggoogle.com A protected amino acid, such as a Boc-protected aspartic acid derivative, can be coupled to a second amino acid on a solid support or in solution. google.comgoogle.com Following the coupling, the N-terminal protecting group of the dipeptide is removed, and the resulting free amine can undergo an intramolecular cyclization with the C-terminal ester to form the DKP ring. baranlab.orggoogle.com This cyclization is often promoted by heating under neutral conditions. google.com
In the context of synthesizing an aspartic acid-containing DKP, a precursor like this compound could be used. The allyl group protects the side-chain carboxyl function while the dipeptide is formed and cyclized. For instance, a synthesis of Asp-Ala diketopiperazine has been described using Boc-Asp(OBz)OH, where the benzyl (B1604629) group serves the same side-chain protecting function as the allyl group in this compound. google.com After the formation of the DKP ring, the side-chain protecting group (like the allyl group) can be selectively removed if the free carboxylic acid is desired for further modification. google.com Recently, mono-Boc-protected DKPs have been developed as building blocks for further peptide elongation. acs.org
Derivatization and Functionalization Strategies
Selective Side-Chain Modification
The presence of the allyl ester on the side chain of Boc-Asp(OAll)-OH is a key feature that allows for selective modification. smolecule.com This protecting group is stable under the basic conditions often used for Fmoc group removal and the acidic conditions used for Boc group removal, providing an orthogonal protection strategy. smolecule.comiris-biotech.de This orthogonality is crucial for site-specific modifications of peptides while they are still attached to a solid support. peptide.compeptide.com
The most common method for the selective deprotection of the allyl group is through palladium-catalyzed reactions. smolecule.comnih.gov Reagents such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in the presence of a scavenger like phenylsilane (B129415) (PhSiH3) can efficiently cleave the allyl ester, revealing a free carboxylic acid on the aspartic acid side chain. rsc.org This newly exposed functional group can then be subjected to a variety of chemical transformations.
Key Research Findings:
Palladium-Catalyzed Deallylation: Studies have demonstrated the efficient removal of the allyl group from this compound and its peptide derivatives using palladium(0) catalysts. nih.govrsc.org This method is mild and highly selective, leaving other protecting groups such as Boc, Fmoc, and t-butyl esters intact. smolecule.compeptide.com
On-Resin Modification: The ability to deprotect the side chain on a solid support is a significant advantage in solid-phase peptide synthesis (SPPS). peptide.comnih.gov After cleavage of the allyl group, the exposed carboxylate can be coupled with various amines or other nucleophiles to introduce modifications such as fluorescent labels, biotin (B1667282) tags, or other reporter groups. peptide.com
Lactamization: The selective deprotection of the side chain is instrumental in the synthesis of cyclic peptides. Following the removal of the allyl group, the side-chain carboxyl group can be reacted with an N-terminal amine or a side-chain amine of another amino acid (like lysine) to form a lactam bridge, thereby cyclizing the peptide. nih.gov
| Reagent/Condition | Purpose | Selectivity |
| Palladium(0) catalyst (e.g., Pd(PPh3)4) + Scavenger (e.g., PhSiH3) | Selective removal of the allyl (OAll) protecting group from the side chain. smolecule.comrsc.org | High selectivity for the allyl group over Boc, Fmoc, and tBu groups. peptide.com |
| Trifluoroacetic Acid (TFA) | Removal of the Boc protecting group from the α-amino group. smolecule.com | Cleaves acid-labile groups like Boc and tBu. nih.gov |
| Piperidine (B6355638) | Removal of the Fmoc protecting group. iris-biotech.de | Specific for the base-labile Fmoc group. |
Preparation of Modified Aspartic Acid Derivatives
This compound serves as a versatile starting material for the synthesis of a wide array of modified aspartic acid derivatives. The strategic removal of its protecting groups allows for the introduction of various functionalities at either the α-amino, α-carboxyl, or β-carboxyl positions.
The synthesis of these derivatives often begins with the selective deprotection of one of the functional groups. For instance, after palladium-catalyzed deallylation of the side chain, the resulting free carboxyl group can be esterified or amidated to introduce new chemical moieties. rsc.org
Examples of Modified Aspartic Acid Derivatives Prepared from this compound:
Aspartic Acid Thioesters: The side-chain carboxyl group can be converted into a thioester. For example, Steglich thioesterification with a thiol like triphenylmethanethiol (B167021) (TrtSH) can be performed after selective deallylation. rsc.org Thioesters are valuable intermediates for native chemical ligation, a powerful technique for joining peptide fragments. nih.gov
Amide Derivatives: Coupling of the deprotected side-chain carboxyl group with various amines leads to the formation of a diverse library of aspartic acid amide derivatives. nih.gov This is a common strategy for creating peptide libraries with modified side chains to probe structure-activity relationships.
Specialized Esters: The free side-chain carboxyl group can be re-esterified with different alcohols to introduce functionalities tailored for specific applications, such as fluorescent probes or handles for surface immobilization.
| Starting Material | Reaction | Product | Application |
| This compound | 1. Pd(PPh3)4, PhSiH32. Triphenylmethanethiol, DCC | Boc-Asp(STrt)-OH | Peptide ligation rsc.orgresearchgate.net |
| This compound | 1. Pd(PPh3)4, PhSiH32. Amine, Coupling Agent | Boc-Asp(Amide)-OH | Structure-activity relationship studies nih.gov |
| This compound | 1. Pd(PPh3)4, PhSiH32. Functionalized Alcohol, Esterification | Boc-Asp(Functionalized Ester)-OH | Bioconjugation, labeling chemimpex.com |
Application in Bioconjugation Research
Bioconjugation involves the linking of biomolecules, such as peptides, to other molecules, which can include fluorescent dyes, drugs, or nanoparticles. smolecule.com this compound is a valuable tool in this field due to the unique reactivity of its allyl group and the ability to selectively deprotect the side chain. chemimpex.com
The deprotected side-chain carboxyl group serves as a handle for conjugation. This carboxylic acid can be activated and then reacted with a nucleophilic group (e.g., an amine) on the molecule to be conjugated. This strategy allows for the precise placement of the conjugate on the aspartic acid residue within a peptide sequence. nih.govchemimpex.com
Research Highlights in Bioconjugation:
Peptide Labeling: Following on-resin deallylation, the exposed carboxyl group can be coupled with fluorescent dyes or biotin, enabling the tracking and detection of the peptide in biological systems. peptide.com
Peptide-Drug Conjugates: The side chain can be used as an attachment point for small molecule drugs. This approach is explored in targeted drug delivery, where a peptide sequence directs the conjugate to a specific cell type or tissue. chemimpex.com
Surface Immobilization: The side-chain carboxyl group can be used to anchor peptides onto solid surfaces, such as microarrays or nanoparticles, for various diagnostic and research applications.
Analytical Derivatization Techniques for Structural Elucidation
For the structural elucidation of this compound and its derivatives, several analytical techniques are employed. Derivatization is sometimes used to enhance the detectability or improve the chromatographic behavior of the compound and its related fragments.
Common Analytical Techniques and Derivatization Strategies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of this compound and its derivatives. rsc.orgrsc.org The characteristic signals for the Boc group (around 1.4 ppm in 1H NMR) and the allyl group (protons on the double bond and the adjacent CH2 group) are readily identifiable. rsc.org For complex peptides containing this residue, 2D NMR techniques like COSY and TOCSY can help in assigning the resonances of the aspartic acid spin system. ias.ac.in
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to determine the molecular weight of the compound and its peptide derivatives. rsc.org Tandem MS (MS/MS) can provide fragmentation data that helps to confirm the sequence of a peptide and identify the location of any modifications.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to purify and analyze the purity of this compound and peptides containing it. rsc.org Derivatization of the N-terminus with a chromophoric or fluorophoric group, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, can be used to enhance detection and, in the case of OPA, to resolve enantiomers. researchgate.net
| Analytical Technique | Information Obtained | Derivatization |
| NMR Spectroscopy (1H, 13C, 2D) | Confirmation of covalent structure, stereochemistry, and conformation. rsc.orgrsc.orgias.ac.in | Generally not required for the primary compound, but can be used for complex mixtures. |
| Mass Spectrometry (ESI-MS, MS/MS) | Molecular weight determination and structural confirmation through fragmentation patterns. rsc.org | Not typically required for detection, but can be used to introduce a charge or improve ionization. |
| HPLC | Purity analysis and purification. rsc.org | Pre-column derivatization with agents like OPA/chiral thiols for enhanced fluorescence detection and chiral separation. researchgate.net |
Mechanistic and Theoretical Studies
Mechanistic Investigations of Palladium-Catalyzed O-Allyl Cleavage
The selective removal of the allyl protecting group from the side-chain carboxylate of the aspartic acid residue is a cornerstone of the utility of Boc-Asp(OAll)-OH. This deprotection is most commonly achieved through palladium(0)-catalyzed allylic substitution. smolecule.comsigmaaldrich.com The generally accepted mechanism for this transformation involves several key steps.
Initially, the palladium(0) catalyst, often tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], undergoes oxidative addition to the allyl ester. This step forms a characteristic π-allylpalladium(II) complex. science.gov The formation of this intermediate is crucial as it activates the allyl group for subsequent reaction.
Once the π-allylpalladium complex is formed, a nucleophilic "allyl scavenger" attacks the allyl group, regenerating the palladium(0) catalyst and releasing the deprotected carboxylic acid. A variety of scavengers are effective in this role, and their choice can influence reaction efficiency and conditions. Common methods include:
The Guibe Method : This approach utilizes tributyltin hydride (Bu₃SnH) as the nucleophile. uva.nl
Phenylsilane (B129415) (PhSiH₃) : Used in conjunction with Pd(PPh₃)₄, phenylsilane is an effective and common scavenger. researchgate.netnih.gov
Morpholine : It is another widely used scavenger in palladium-catalyzed allyl deprotection.
Borane Dimethylamine Complex : This has also been employed as a scavenger in specific applications. researchgate.net
| Catalyst System | Scavenger | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Efficient and neutral conditions suitable for on-resin synthesis. | researchgate.net, nih.gov |
| Pd(0) | Tributyltin Hydride (Bu₃SnH) | Known as the Guibe method; involves hydride transfer. | uva.nl |
| Pd(PPh₃)₄ | Borane Dimethylamine Complex | Alternative scavenger for specific synthetic contexts. | researchgate.net |
Computational Chemistry Approaches to Understanding Reactivity
While direct computational studies specifically targeting this compound are not extensively documented in the literature, the principles of computational chemistry are widely applied to understand the reactivity of similar systems, particularly in the context of palladium catalysis and peptide chemistry. Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms, energy profiles, and the origins of selectivity in complex organic reactions. researchgate.net
For the palladium-catalyzed O-allyl cleavage of this compound, computational approaches could be used to:
Model the Catalytic Cycle : DFT calculations can map the energy landscape of the entire catalytic cycle, including the oxidative addition of the palladium(0) catalyst to the allyl ester, the structure of the resulting π-allylpalladium intermediate, and the final nucleophilic attack by the scavenger.
Investigate Regio- and Stereoselectivity : In cases where asymmetric catalysts are used, computational models can help predict and explain the stereochemical outcome of the reaction. researchgate.net
Analyze Reactivity and Stability : Theoretical models can provide insight into the electronic structure of the molecule, helping to understand the relative stability of the protecting groups and predict potential side reactions. For instance, modeling could explore the factors influencing the propensity for aspartimide formation, a common side reaction involving aspartic acid residues in peptides. nih.gov
By drawing parallels from mechanistic studies on related palladium-catalyzed C-H functionalization and olefination reactions, it is clear that computational chemistry serves as an indispensable tool for complementing experimental data. researchgate.netrsc.org Such studies provide a molecular-level understanding that is critical for optimizing reaction conditions and designing new synthetic strategies.
Studies on Protecting Group Stability and Reactivity Profiles
The synthetic utility of this compound is defined by the distinct stability profiles of its two protecting groups, Boc and O-allyl. This difference allows for an orthogonal deprotection strategy, which is a fundamental concept in modern peptide synthesis. smolecule.comgoogle.comorganic-chemistry.org An orthogonal system permits the selective removal of one protecting group in the presence of others, enabling site-specific modifications of a complex molecule. organic-chemistry.orgiris-biotech.de
Boc (tert-Butoxycarbonyl) Group:
Stability : The Boc group is stable under a wide range of basic and nucleophilic conditions. organic-chemistry.org It is also stable to the palladium-catalyzed conditions used to remove the allyl group.
Lability : It is specifically designed to be labile to acidic conditions. organic-chemistry.org Complete removal is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). smolecule.comiris-biotech.de
OAll (Allyl Ester) Group:
Stability : The allyl ester is robust and stable under the acidic conditions used to cleave the Boc group and the basic conditions (e.g., piperidine) used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) group, another common N-terminal protecting group. sigmaaldrich.com
Lability : As detailed in section 6.1, the allyl group is selectively cleaved under mild, neutral conditions using a palladium(0) catalyst and a nucleophilic scavenger. sigmaaldrich.comresearchgate.netfrontiersin.org This process does not generate reactive carbonium ions, which can prevent undesirable side reactions. google.com
This orthogonal stability/lability profile is the key advantage of this compound. It allows for synthetic routes where the N-terminal Boc group can be removed to elongate a peptide chain, while the O-allyl group remains intact to protect the side chain. Subsequently, the allyl group can be removed to expose the side-chain carboxylic acid for further modification, such as lactamization to form a cyclic peptide, without disturbing other acid-labile groups on the peptide. sigmaaldrich.comnih.gov Research has demonstrated the successful use of this strategy in the solid-phase synthesis of complex cyclic peptides. researchgate.net
| Protecting Group | Stable To | Labile To (Deprotection Condition) | Reference |
|---|---|---|---|
| Boc (tert-Butoxycarbonyl) | Basic conditions (e.g., Piperidine), Nucleophiles, Pd(0)/Scavenger | Strong acid (e.g., Trifluoroacetic Acid (TFA)) | organic-chemistry.org, smolecule.com, iris-biotech.de |
| OAll (Allyl Ester) | Strong acid (TFA), Basic conditions (Piperidine) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Nucleophilic Scavenger (e.g., PhSiH₃) | sigmaaldrich.com, researchgate.net, , google.com |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Pathways
The synthesis of Boc-Asp(OAll)-OH traditionally involves protecting the amino group of L-aspartic acid with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the β-carboxyl group with allyl alcohol. smolecule.com Future research is focused on developing more efficient and scalable synthetic routes.
Current research in peptide synthesis highlights the importance of orthogonal protection schemes. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the allyl group is cleaved by palladium catalysts. smolecule.com This orthogonality is crucial for complex peptide synthesis, allowing for side-chain modifications while the peptide backbone remains protected. smolecule.comiris-biotech.de
Innovations in synthetic pathways may include:
A significant area of research is the prevention of aspartimide formation, a common side reaction during peptide synthesis involving aspartic acid residues. peptide.com The use of bulky side-chain protecting groups, such as 3-ethyl-3-pentyl (Epe) and 5-butyl-5-nonyl (Bno) esters, has been shown to minimize this unwanted cyclization. nih.gov Future synthetic strategies for this compound analogues could incorporate these or other novel protecting groups to enhance the fidelity of peptide synthesis.
Exploration in Material Science and Bio-inspired Materials (non-clinical)
The application of this compound is expanding beyond its traditional role in synthesizing peptides for biological studies into the realm of material science and the creation of bio-inspired materials. The ability to precisely control the sequence and functionality of peptides allows for the design of materials with unique properties.
Integration into Automated Synthesis Platforms
The repetitive nature of solid-phase peptide synthesis (SPPS) makes it highly amenable to automation. iris-biotech.de this compound is compatible with automated peptide synthesizers, which are essential for producing high-purity peptides on a larger scale. smolecule.com
The integration of this compound into automated platforms offers several advantages:
The use of this compound in automated SPPS is particularly beneficial for creating peptides with specific side-chain modifications. The orthogonal nature of the Boc and allyl protecting groups allows for selective deprotection and modification of the aspartic acid residue at a specific point in the automated synthesis sequence. iris-biotech.de For example, after the full peptide chain is assembled, the allyl group can be selectively removed on-resin, and the exposed carboxyl group can be used for cyclization or conjugation to another molecule. iris-biotech.de
Future developments in this area may include the development of new resins and linkers that are optimized for automated synthesis with this compound, as well as the integration of real-time monitoring techniques to track the progress of the synthesis and ensure high quality.
Sustainability Aspects in this compound Utilization
The growing emphasis on green chemistry in the pharmaceutical and chemical industries is driving research into more sustainable methods for peptide synthesis. sci-hub.senih.gov While traditional peptide synthesis often relies on large quantities of hazardous solvents and reagents, there is a significant effort to develop more environmentally friendly alternatives.
Key areas for improving the sustainability of this compound utilization include:
One promising approach is the development of transient protecting groups that can be easily removed and potentially recycled. sci-hub.se For instance, the Smoc (2,7-disulfo-9-fluorenylmethoxycarbonyl) protecting group has been developed for aqueous peptide synthesis and offers the advantage of being water-soluble. sci-hub.senih.gov While not a direct replacement for the Boc group in all applications, it represents a step towards more sustainable peptide chemistry.
Future research will likely focus on developing a fully green and sustainable process for the synthesis and utilization of this compound, from the production of the starting materials to the final purification of the peptide product.
Compound Information Table
Q & A
Q. What are the optimal synthetic conditions for preparing Boc-Asp(OAll)-OH, and how does selective β-carboxyl protection influence yield?
this compound is synthesized via selective esterification of L-aspartic acid using allyl alcohol and TMSCl, followed by Boc protection of the α-amino group. The β-carboxyl group is protected as an allyl ester to prevent side reactions during peptide elongation. Yield optimization requires precise control of reaction time (typically 12–24 hours) and stoichiometric ratios of Boc anhydride to intermediate esters (e.g., 1.2:1 molar ratio) .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
Key methods include:
- NMR spectroscopy : To verify the presence of Boc (δ ~1.4 ppm, singlet for tert-butyl) and OAll (δ ~4.6–5.3 ppm for allyl protons) groups.
- HPLC : For purity assessment (≥98% by reversed-phase C18 columns with UV detection at 220 nm).
- Mass spectrometry (MS) : To confirm molecular weight (MW = 323.34 g/mol) via ESI or MALDI-TOF .
Q. How should this compound be stored to maintain stability, and what solvents are compatible for experimental use?
Store at –20°C in airtight containers under inert gas (N₂ or Ar). Compatible solvents include DMF, DCM, and THF. Avoid aqueous solutions unless immediately used, as hydrolysis of the allyl ester may occur .
Q. What are the primary applications of this compound in peptide chemistry?
It serves as a building block in solid-phase peptide synthesis (SPPS), enabling orthogonal protection strategies. The Boc group is removed under acidic conditions (e.g., TFA), while the OAll group is selectively cleaved via Pd⁰-catalyzed deallylation, allowing sequential elongation of peptide chains .
Q. How can researchers ensure reproducibility when using this compound in multi-step syntheses?
Document reaction parameters (temperature, solvent purity, catalyst load) and validate intermediates via HPLC and NMR. Pre-activation of the carboxyl group as a mixed anhydride (e.g., with isobutyl chloroformate) improves coupling efficiency in peptide bond formation .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during coupling of this compound in sterically demanding peptide sequences?
Use coupling reagents like HATU or PyBOP with DIEA in DMF to enhance activation. For hindered residues, extended reaction times (4–6 hours) and elevated temperatures (40–50°C) improve incorporation rates. Alternatively, microwave-assisted synthesis can accelerate coupling .
Q. How does the OAll group’s orthogonal stability compare to other carboxyl-protecting groups (e.g., OBzl, OtBu) under SPPS conditions?
The OAll group is stable under acidic Boc-deprotection conditions (TFA) but labile to Pd⁰-mediated cleavage, unlike OBzl (acid-stable) or OtBu (base-sensitive). This orthogonality enables sequential deprotection in complex peptide architectures .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Allyl ester hydrolysis byproducts (e.g., Boc-Asp-OH) and residual solvents (DMF, TMSCl) require UPLC-MS with charged aerosol detection (CAD) for non-UV-active species. Quantify impurities against validated reference standards and report limits of detection (LOD ≤0.1%) .
Q. How can computational modeling predict the reactivity of this compound in novel peptide coupling systems?
Density functional theory (DFT) simulations assess the energy barriers of carboxyl activation pathways (e.g., mixed anhydride vs. active ester). Pair with kinetic studies (e.g., in situ IR monitoring) to validate predicted reaction mechanisms .
Q. What protocols ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound-related research?
- Metadata standardization : Use platforms like Zenodo to archive NMR spectra, HPLC chromatograms, and synthetic protocols with unique digital object identifiers (DOIs).
- Data formats : Share raw NMR data in JCAMP-DX format and HPLC-MS data in mzML.
- Ethics statements : Disclose conflicts of interest and funding sources in alignment with journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
